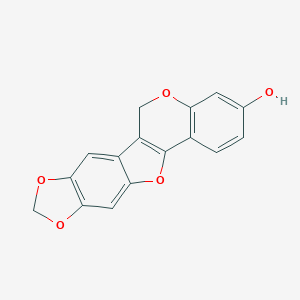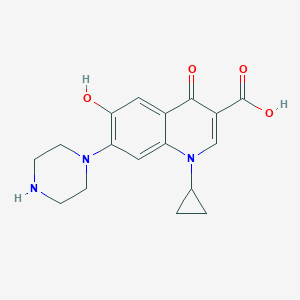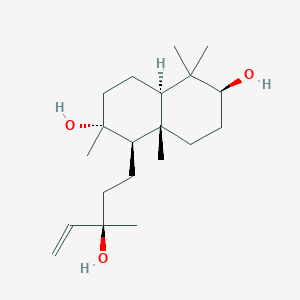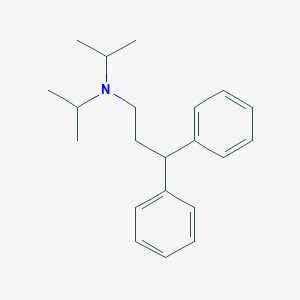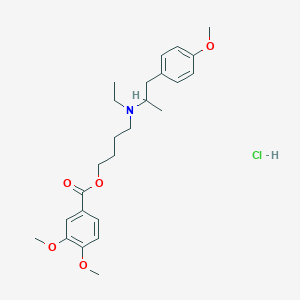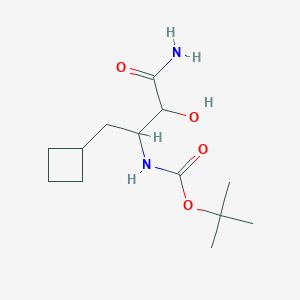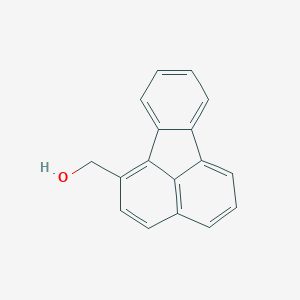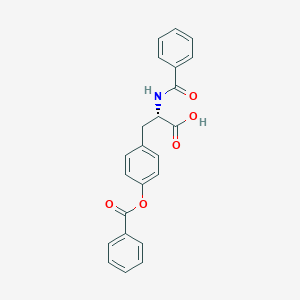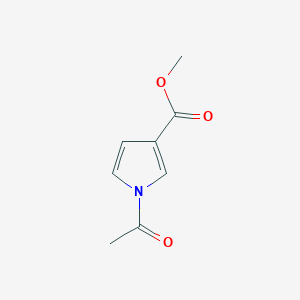
Methyl 1-acetyl-1H-pyrrole-3-carboxylate
Übersicht
Beschreibung
Methyl 1-acetyl-1H-pyrrole-3-carboxylate is a chemical compound that falls within the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring structure containing one nitrogen atom. The specific structure of methyl 1-acetyl-1H-pyrrole-3-carboxylate suggests that it is a pyrrole derivative with an acetyl group at the first position and a carboxylate group at the third position, with a methyl ester functionality.
Synthesis Analysis
The synthesis of pyrrole derivatives can be complex due to the reactivity of the pyrrole ring. However, a general approach to synthesizing pyrrole derivatives, such as 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, involves a three-component condensation of active methylene compounds, aldehydes, and amines. This method, as described in the literature, can be adapted to synthesize a wide variety of pyrrole derivatives by varying the substrates used in the reaction . Although the specific synthesis of methyl 1-acetyl-1H-pyrrole-3-carboxylate is not detailed in the provided papers, the methodologies discussed could potentially be applied or modified for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial for their chemical properties and reactivity. The presence of an acetyl group and a carboxylate ester in methyl 1-acetyl-1H-pyrrole-3-carboxylate would influence its electronic distribution and steric hindrance, potentially affecting its reactivity in further chemical reactions. The structure of related compounds has been confirmed using techniques such as 1H NMR and MS , which are standard methods for determining the structure of organic compounds.
Chemical Reactions Analysis
Pyrrole derivatives can undergo a variety of chemical reactions. An example provided in the literature is the AlCl3-promoted reaction of methyl 2,5-dimethylpyrrole-1-carboxylate with dimethyl acetylenedicarboxylate, leading to the formation of a 2H-pyrrole derivative . This suggests that methyl 1-acetyl-1H-pyrrole-3-carboxylate could also participate in similar reactions, potentially undergoing electrophilic substitution or nucleophilic addition reactions depending on the reaction conditions and the nature of the reactants.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 1-acetyl-1H-pyrrole-3-carboxylate would be influenced by its functional groups. The acetyl group could increase the compound's hydrophobicity, while the carboxylate ester might contribute to its solubility in organic solvents. The compound's melting point, boiling point, and solubility would be key physical properties to consider. Although the specific properties of methyl 1-acetyl-1H-pyrrole-3-carboxylate are not detailed in the provided papers, similar compounds have been characterized, and their properties can provide insights into what might be expected for this compound .
Wissenschaftliche Forschungsanwendungen
Pyrrole derivatives have diverse applications in various scientific fields . Here are some general applications:
-
Pharmaceuticals and Medicinal Chemistry
- Pyrrole derivatives are known to possess a diverse range of biological activities . They are used in the synthesis of many biologically active compounds, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial drugs, and more .
- The methods of application or experimental procedures vary widely depending on the specific drug and its intended use. Typically, these compounds are synthesized in a laboratory setting and then tested for their biological activity using in vitro and in vivo models .
- The outcomes of these studies also vary widely, but many pyrrole derivatives have been found to exhibit significant biological activity, making them valuable tools in drug discovery .
-
Organic Chemical Synthesis
- Methyl pyrrole-3-carboxylate, specifically, is used as an organic chemical synthesis intermediate . This means it’s used in the production of other complex organic compounds.
- The methods of application would depend on the specific synthesis pathway being used. In general, this compound would be reacted with other reagents under controlled conditions to produce the desired end product .
- The outcomes of these reactions would be the production of a new organic compound, which could have a wide range of potential uses .
-
Fungicides and Antibiotics
- Pyrrole derivatives are used in the synthesis of fungicides and antibiotics . These compounds can inhibit the growth of harmful fungi and bacteria, making them useful in agriculture and medicine .
- The methods of application would depend on the specific compound and its intended use. Typically, these compounds are synthesized in a laboratory setting and then tested for their biological activity using in vitro and in vivo models .
- The outcomes of these studies also vary widely, but many pyrrole derivatives have been found to exhibit significant biological activity, making them valuable tools in drug discovery .
-
Anti-Inflammatory Drugs and Cholesterol Reducing Drugs
- Pyrrole derivatives are also used in the synthesis of anti-inflammatory drugs and cholesterol reducing drugs . These compounds can help reduce inflammation in the body and lower cholesterol levels, respectively .
- The methods of application would depend on the specific drug and its intended use. Typically, these compounds are synthesized in a laboratory setting and then tested for their biological activity using in vitro and in vivo models .
- The outcomes of these studies also vary widely, but many pyrrole derivatives have been found to exhibit significant biological activity, making them valuable tools in drug discovery .
-
Antitumor Agents
- Pyrrole derivatives are used in the synthesis of antitumor agents . These compounds can inhibit the growth of cancer cells, making them useful in cancer treatment .
- The methods of application would depend on the specific compound and its intended use. Typically, these compounds are synthesized in a laboratory setting and then tested for their biological activity using in vitro and in vivo models .
- The outcomes of these studies also vary widely, but many pyrrole derivatives have been found to exhibit significant biological activity, making them valuable tools in drug discovery .
-
HIV-1 Inhibitors
- Pyrrole derivatives are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases . This makes them potential candidates for the development of drugs to treat HIV-1 .
- The methods of application would depend on the specific compound and its intended use. Typically, these compounds are synthesized in a laboratory setting and then tested for their biological activity using in vitro and in vivo models .
- The outcomes of these studies also vary widely, but many pyrrole derivatives have been found to exhibit significant biological activity, making them valuable tools in drug discovery .
-
Dyes and Pigments
- Pyrrole derivatives are used in the synthesis of dyes and pigments . These compounds can absorb specific wavelengths of light, making them useful in a variety of applications, from textiles to printing .
- The methods of application would depend on the specific dye or pigment and its intended use. Typically, these compounds are synthesized in a laboratory setting and then applied to the desired material .
- The outcomes of these applications would be the production of brightly colored materials, which could have a wide range of potential uses .
-
Polymers
- Pyrrole derivatives are used in the synthesis of conductive polymers . These compounds can conduct electricity, making them useful in a variety of electronic applications .
- The methods of application would depend on the specific polymer and its intended use. Typically, these compounds are synthesized in a laboratory setting and then formed into the desired shape .
- The outcomes of these applications would be the production of conductive materials, which could have a wide range of potential uses, from electronics to energy storage .
-
Sensors
- Pyrrole derivatives are used in the synthesis of chemical sensors . These compounds can react with specific chemicals, changing their properties in a way that can be easily detected .
- The methods of application would depend on the specific sensor and its intended use. Typically, these compounds are synthesized in a laboratory setting and then incorporated into a sensor device .
- The outcomes of these applications would be the production of sensors that can detect specific chemicals, which could have a wide range of potential uses, from environmental monitoring to medical diagnostics .
-
Corrosion Inhibitors
- Pyrrole derivatives are used as corrosion inhibitors . These compounds can form a protective layer on the surface of metals, preventing them from reacting with their environment and corroding .
- The methods of application would depend on the specific inhibitor and its intended use. Typically, these compounds are applied to the surface of the metal in a suitable solvent .
- The outcomes of these applications would be the protection of metals from corrosion, which could extend their lifespan and improve their performance .
-
Photovoltaic Materials
- Pyrrole derivatives are used in the synthesis of photovoltaic materials . These compounds can absorb sunlight and convert it into electricity, making them useful in solar cells .
- The methods of application would depend on the specific material and its intended use. Typically, these compounds are synthesized in a laboratory setting and then incorporated into a solar cell .
- The outcomes of these applications would be the production of solar cells that can convert sunlight into electricity, which could have a wide range of potential uses, from power generation to charging electronic devices .
-
Fluorescent Materials
- Pyrrole derivatives are used in the synthesis of fluorescent materials . These compounds can absorb light at one wavelength and emit it at another, making them useful in a variety of applications, from lighting to bioimaging .
- The methods of application would depend on the specific material and its intended use. Typically, these compounds are synthesized in a laboratory setting and then incorporated into the desired application .
- The outcomes of these applications would be the production of materials that can emit light, which could have a wide range of potential uses .
Safety And Hazards
“Methyl 1-acetyl-1H-pyrrole-3-carboxylate” is classified as a danger according to GHS05 and GHS07 . It can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
Eigenschaften
IUPAC Name |
methyl 1-acetylpyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(10)9-4-3-7(5-9)8(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEPOBYEFLQFMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575995 | |
| Record name | Methyl 1-acetyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-acetyl-1H-pyrrole-3-carboxylate | |
CAS RN |
126481-00-3 | |
| Record name | Methyl 1-acetyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-acetyl-1H-pyrrole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



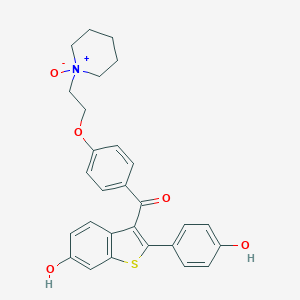
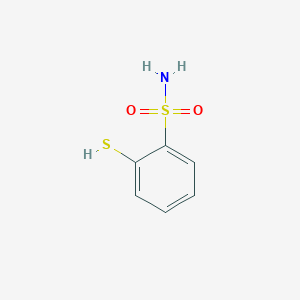
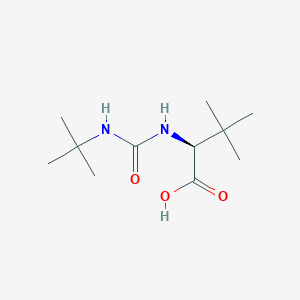
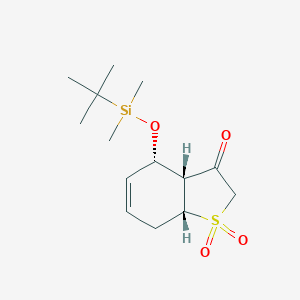
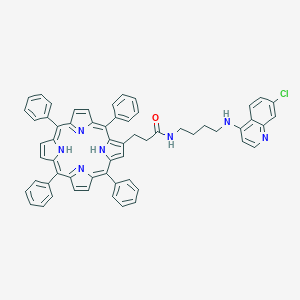
![1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B135835.png)
